A Technical Guide to Axl Kinase Inhibition: Binding Affinity, Experimental Protocols, and Signaling Pathways
A Technical Guide to Axl Kinase Inhibition: Binding Affinity, Experimental Protocols, and Signaling Pathways
Disclaimer: Information regarding a specific molecule designated "Axl-IN-5" is not available in the public domain scientific literature. This guide provides a comprehensive overview of the binding affinity and characterization of well-documented Axl kinase inhibitors, which can be considered representative of this class of molecules. The data and protocols presented herein are for established inhibitors such as TP-0903, Bemcentinib (BGB324), and UNC2025.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the inhibition of Axl receptor tyrosine kinase, a significant target in oncology.
Quantitative Data on Axl Kinase Inhibitor Binding Affinity
The inhibitory potential of a compound against a target kinase is a critical parameter in drug discovery. It is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The binding affinities of several prominent Axl kinase inhibitors are summarized in the table below.
| Inhibitor | Synonym | Axl Kinase IC50 (nM) | Notes |
| TP-0903 | Dubermatinib | 27 | A potent and selective Axl inhibitor.[1][2] |
| Bemcentinib | BGB324, R428 | 14 | A selective, orally bioavailable Axl kinase inhibitor.[3][4] |
| UNC2025 | 1.6 - 122 | A dual MER/FLT3 inhibitor with activity against Axl. The reported IC50 for Axl varies across different sources.[5][6][7][8] |
Experimental Protocols: In Vitro Axl Kinase Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of a compound against Axl kinase, based on methods used for the characterization of TP-0903.[2]
Objective: To determine the IC50 value of a test compound against recombinant human Axl kinase.
Materials:
-
Recombinant human Axl kinase (catalytic domain, e.g., amino acids 473-894) with a histidine tag.[2]
-
Test compound (e.g., TP-0903) dissolved in DMSO.
-
Kinase reaction buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% v/v Tween-20.[2]
-
ATP solution.
-
Labeled poly-GT substrate (poly Glu:Tyr, 4:1 polymer).[2]
-
Stop solution containing EDTA.
-
Terbium-labeled anti-phosphotyrosine PY20 antibody.[2]
-
384-well microplates.
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Enzyme and Compound Incubation: Add the diluted test compound to the wells of a 384-well microplate. Subsequently, add the Axl kinase solution to each well and briefly incubate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the labeled poly-GT substrate. The final concentrations of the components in a 10 µL reaction volume could be, for example, 93 ng/mL Axl kinase, 20 µM ATP, and 200 nM poly-GT substrate.[2]
-
Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[2]
-
Reaction Termination: Stop the enzyme reaction by adding 10 µL of the stop solution containing EDTA and the terbium-labeled anti-phosphotyrosine PY20 antibody.[2] The final concentration of EDTA could be 10 mM and the antibody 2 nM.[2]
-
Signal Detection: Incubate the plate for one hour at room temperature to allow for antibody binding to the phosphorylated substrate.[2]
-
Data Acquisition: Measure the fluorescence using a microplate reader with an excitation of 320 nm and dual emission at 495 nm and 520 nm.[2] The signal is expressed as a TR-FRET ratio (fluorescence intensity at 520 nm to 495 nm).[2]
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Axl Signaling Pathway
Axl is a receptor tyrosine kinase that, upon activation by its ligand Gas6 (growth arrest-specific 6), undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling pathways that are crucial in cell survival, proliferation, migration, and invasion. The major signaling pathways activated by Axl include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.
Caption: The Axl signaling pathway upon activation by its ligand Gas6.
Experimental Workflow for Determining Kinase Inhibitor Potency
The process of identifying and characterizing a kinase inhibitor involves a series of well-defined steps, from initial screening to detailed kinetic analysis. The following diagram illustrates a typical workflow.
Caption: A generalized experimental workflow for kinase inhibitor discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
